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Compound of Interest

3-bromo-1-
Compound Name:
methanesulfonylazetidine

Cat. No.: B6209247

For Immediate Release

This technical guide provides a predictive overview of the spectroscopic data for the novel
compound 3-bromo-1-methanesulfonylazetidine, intended for researchers, scientists, and
professionals in the field of drug development. Due to the absence of published experimental
data for this specific molecule, this document leverages data from analogous structures and
established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-bromo-1-
methanesulfonylazetidine. These predictions are based on the analysis of structurally related
compounds, including tert-butyl 3-bromoazetidine-1-carboxylate, and known spectral
correlations for the methanesulfonyl group.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.4-4.6 m 1H CH-Br
~4.2-4.4 t 2H CH:z (adjacent to N)
~3.9-4.1 t 2H CH:z (adjacent to N)
~2.9 S 3H SO2CHs

Predicted in CDCIsz at 400 MHz.

Table 2: Predicted 3C NMR Data

Chemical Shift (6, ppm)

Assighment

~55-60 CH:z (adjacent to N)
~35-40 CH-Br
~34 SO2CHs

Predicted in CDCIz at 100 MHz.

Table 3: Predicted IR Data

Wavenumber (cm~?)

Functional Group

~1350 - 1300 S=0 Asymmetric Stretch
~1160 - 1120 S=0 Symmetric Stretch
~700 - 600 C-Br Stretch

Predicted as a thin film or KBr pellet.

Table 4: Predicted MS Data
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miz Interpretation

214/216 [M]* Molecular ion (presence of Br isotopes)
135 [M - SO2CHs]*

79 [SO2CHs]*

Predicted via Electron lonization (EI).

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of
spectroscopic data for 3-bromo-1-methanesulfonylazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,
CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Acquisition:
e Instrument: 400 MHz NMR Spectrometer.

e Parameters:

o

Pulse Program: Standard single-pulse sequence.

o

Number of Scans: 16-64 (depending on concentration).

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: -2 to 12 ppm.

o

Temperature: 298 K.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b6209247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6209247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3. 13C NMR Acquisition:
¢ Instrument: 100 MHz NMR Spectrometer.

e Parameters:

[¢]

Pulse Program: Proton-decoupled pulse sequence.

[e]

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

o

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0 to 220 ppm.

[e]

Temperature: 298 K.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly onto the ATR crystal.
e Apply pressure using the instrument's clamp to ensure good contact.
2. Data Acquisition:

e Instrument: FT-IR Spectrometer with an ATR accessory.

e Parameters:

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

o

A background spectrum of the clean, empty ATR crystal should be collected prior to the

[e]

sample scan.
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Mass Spectrometry (MS)

1. Sample Preparation:

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

2. Data Acquisition (Electron lonization - El):

Instrument: Mass Spectrometer with an El source.

Parameters:
o lonization Energy: 70 eV.
o Mass Range: 50-500 m/z.

o The sample can be introduced via a direct insertion probe or a gas chromatograph.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel
chemical compound.
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Compound Synthesis & Purification

Synthesis of 3-bromo-1-methanesulfonylazetidine

'

Purification (e.g., Chromatography)

Spectroscogic Analysis

NMR Spectroscopy
(1H' 13C)

IR Spectroscopy Mass Spectrometry

Datal Interpretation
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 To cite this document: BenchChem. [Spectroscopic Data of 3-bromo-1-
methanesulfonylazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b6209247#3-bromo-1-methanesulfonylazetidine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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